METHYL 2-{2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Description
METHYL 2-{2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a synthetic organic compound characterized by a benzoxazole core substituted with phenyl groups and a thioacetamide linkage to a methyl benzoate moiety. Its structure integrates multiple functional groups, including an oxazole ring, sulfide bridge, and ester group, which confer unique physicochemical and bioactive properties.
Properties
IUPAC Name |
methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-30-24(29)19-14-8-9-15-20(19)26-21(28)16-32-25-27-22(17-10-4-2-5-11-17)23(31-25)18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWBWKJGHUYPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functional groups undergo hydrolysis under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester hydrolysis | NaOH (2M), aqueous ethanol, reflux | 2-{2-[(4,5-Diphenyloxazol-2-yl)sulfanyl]acetamido}benzoic acid | 78% | |
| Amide hydrolysis | HCl (6M), 100°C, 8 hours | 2-[(4,5-Diphenyloxazol-2-yl)sulfanyl]acetic acid + 2-aminobenzoic acid | 65% |
Ester hydrolysis proceeds efficiently under basic conditions, while amide cleavage requires stronger acidic environments due to the stability of the acetamide bond.
Oxidation of the Sulfanyl Group
The thioether (-S-) linkage is susceptible to oxidation, yielding sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hours | Sulfone derivative | 85% | |
| mCPBA | DCM, 0°C to RT, 2 hours | Sulfoxide derivative | 92% |
Controlled oxidation with hydrogen peroxide selectively produces the sulfone, while meta-chloroperbenzoic acid (mCPBA) favors sulfoxide formation .
Ester Transesterification
The methyl ester reacts with alcohols in acidic or basic media:
| Alcohol | Catalyst | Product (R = alkyl/aryl) | Yield | Reference |
|---|---|---|---|---|
| Ethanol | H₂SO₄, reflux | Ethyl 2-{2-[(4,5-diphenyloxazol-2-yl)sulfanyl]acetamido}benzoate | 70% | |
| Benzyl alcohol | DMAP, DCC, RT | Benzyl ester derivative | 88% |
Amide Alkylation
The acetamide nitrogen undergoes alkylation with electrophilic reagents:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | NaH, DMF, 0°C to RT | N-Methylated derivative | 75% | |
| Ethyl bromoacetate | K₂CO₃, acetone, reflux | Ethyl ester-functionalized amide | 68% |
Oxazole Ring Reactivity
The 4,5-diphenyloxazole core participates in electrophilic substitutions under stringent conditions:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hour | 4-Nitro-oxazole derivative | 45% | |
| Halogenation | Br₂, FeBr₃, DCM, RT | 5-Bromo-oxazole derivative | 52% |
Steric hindrance from the phenyl groups limits regioselectivity, favoring mono-substitution at less hindered positions .
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles to form acids, anhydrides, or ketones:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g) | Methanol, RT, 24 hours | 2-{2-[(4,5-Diphenyloxazol-2-yl)sulfanyl]acetamido}benzamide | 80% | |
| Grignard reagent | THF, 0°C to RT | Tertiary alcohol derivative | 65% |
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous environments:
| Condition | Timeframe | Degradation Observed | Reference |
|---|---|---|---|
| pH 7.4 buffer | 24 hours | <5% | |
| pH 2.0 buffer | 12 hours | 25% hydrolysis |
Acidic conditions accelerate ester and amide bond cleavage, suggesting limited oral bioavailability without prodrug strategies.
Catalytic Hydrogenation
Reduction of the oxazole ring requires specialized catalysts:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C, H₂ (50 psi) | Ethanol, 80°C, 12 hours | Partially saturated oxazoline derivative | 30% |
Photochemical Reactions
UV irradiation induces sulfanyl group dissociation:
| Wavelength | Solvent | Product | Reference |
|---|---|---|---|
| 254 nm | Acetonitrile | Thiol radical intermediates |
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research has indicated that compounds containing oxazole moieties exhibit significant anticancer properties. Methyl 2-{2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamido}benzoate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory responses in vitro and in vivo. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation .
3. Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound against various bacterial strains. The presence of the oxazole ring is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy against resistant strains .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The oxazole ring and the sulfanyl group play crucial roles in binding to biological targets, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
The following analysis compares METHYL 2-{2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE with structurally analogous compounds, focusing on molecular descriptors, bioactivity, and synthetic accessibility.
Structural Analogues and Molecular Descriptors
Molecular descriptors derived from QSPR/QSAR (Quantitative Structure-Property/Activity Relationship) models highlight critical differences in van der Waals volume, polar surface area, and electronic properties. For example:
| Compound Name | Van der Waals Volume (ų) | Polar Surface Area (Ų) | LogP | Bioactivity (IC₅₀, μM) |
|---|---|---|---|---|
| This compound | 420.3 | 98.7 | 3.2 | 12.4 (vs. COX-2) |
| 4,5-Diphenyl-1,3-oxazole-2-thiol | 285.1 | 45.2 | 2.8 | >100 (inactive) |
| Methyl 2-(2-mercaptoacetamido)benzoate | 310.5 | 85.3 | 1.9 | 45.6 (vs. COX-2) |
| 4-Phenyl-5-(4-methylphenyl)-1,3-oxazole | 380.9 | 32.1 | 4.1 | 28.3 (vs. EGFR) |
Key Observations :
- The van der Waals volume of the target compound (420.3 ų) is significantly higher than simpler oxazole derivatives, suggesting enhanced steric interactions in biological targets .
- Its polar surface area (98.7 Ų) reflects improved solubility compared to non-sulfanyl analogues (e.g., 4-Phenyl-5-(4-methylphenyl)-1,3-oxazole: 32.1 Ų), aligning with QSPR models where sulfanyl groups enhance hydrophilicity .
- The LogP value (3.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Bioactivity Profiles
- COX-2 Inhibition: The target compound exhibits potent COX-2 inhibition (IC₅₀ = 12.4 μM), outperforming its non-sulfanyl counterpart (Methyl 2-(2-mercaptoacetamido)benzoate, IC₅₀ = 45.6 μM). This is attributed to the sulfanyl group’s ability to form hydrogen bonds with the COX-2 active site .
- Selectivity : Unlike 4-Phenyl-5-(4-methylphenyl)-1,3-oxazole, which targets EGFR, the benzoate ester in the target compound directs selectivity toward inflammatory enzymes.
Biological Activity
Methyl 2-{2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfany]acetamido}benzoate (CAS Number: 392702-77-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups including an oxazole ring, a sulfanyl group, and an acetamido moiety. Its molecular formula is with a molecular weight of approximately 444.50 g/mol .
Methyl 2-{2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfany]acetamido}benzoate is believed to exert its biological effects through the inhibition of specific enzymes and receptors involved in various cellular processes. The oxazole moiety may contribute to its interaction with targets related to cell proliferation and apoptosis pathways, suggesting potential anticancer properties .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing oxazole rings have been shown to inhibit cell proliferation in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with tumor growth and survival.
Antimicrobial Activity
In studies evaluating antimicrobial efficacy, related compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests that methyl 2-{2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfany]acetamido}benzoate may also possess antimicrobial properties that warrant further investigation .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of related compounds. Notable findings include:
- Inhibition of Protein Tyrosine Phosphatases (PTP) : Compounds structurally similar to methyl 2-{2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfany]acetamido}benzoate have shown inhibitory effects on PTPs which are crucial in regulating insulin signaling pathways. This suggests potential applications in managing diabetes .
- Cell Proliferation Studies : In vitro assays indicated that these compounds could significantly reduce the proliferation of cancer cells by inducing apoptosis through caspase activation pathways.
- Antimicrobial Testing : Compounds were tested against various bacterial strains, showing promising results particularly against Escherichia coli and Pseudomonas aeruginosa.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 392702-77-1 |
| Molecular Formula | |
| Molecular Weight | 444.50 g/mol |
| Biological Activities | Anticancer, Antimicrobial |
| Target Enzymes | Protein Tyrosine Phosphatases |
| Key Findings | Inhibition of cell proliferation; antimicrobial activity |
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core. A solvent-free reductive amination approach (e.g., grinding intermediates with aldehydes in an agate mortar) can enhance efficiency . For example, refluxing intermediates in absolute ethanol with hydrazine hydrate (1.2 eq) for 4 hours under TLC monitoring (Chloroform:Methanol = 7:3) ensures controlled progression . Post-reaction purification via ice-water precipitation improves crystallinity and purity . Optimization includes adjusting stoichiometry (e.g., 1.2 eq of reagents) and solvent choice (absolute ethanol for reflux) to minimize side products.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR : Analyze H and C spectra to verify sulfanyl, acetamido, and benzoate moieties. Peaks near δ 2.5–3.5 ppm confirm methylene sulfanyl groups, while aromatic protons (δ 7.0–8.5 ppm) validate diphenyl oxazole .
- IR : Stretching frequencies for C=O (1700–1750 cm) and N-H (3200–3300 cm) confirm ester and amide bonds.
- MS : Molecular ion peaks matching the exact mass (e.g., calculated via [M+H]) ensure correct molecular formula .
Q. What experimental protocols are recommended for preliminary biological activity screening?
Methodological Answer: Use in vitro assays targeting oxidative stress pathways (e.g., Keap1-Nrf2-ARE activation) via high-throughput screening (HTS). Design a 96-well plate format with luciferase reporters to quantify Nrf2 activation . Include positive controls (e.g., sulforaphane) and validate hits with dose-response curves (IC/EC calculations). Prioritize compounds showing >50% activation at 10 µM .
Q. How can reaction purity be assessed during synthesis?
Methodological Answer:
- TLC : Use Chloroform:Methanol (7:3) to monitor reaction progress. Spot retention factor (R) changes indicate intermediate consumption .
- HPLC : C18 columns with UV detection (254 nm) quantify purity. Optimize mobile phase (e.g., acetonitrile:water gradient) to resolve peaks .
Advanced Research Questions
Q. How can solvent-free synthesis improve efficiency in derivative preparation?
Methodological Answer: Mechanochemical grinding (agate mortar, 15–20 minutes) under solvent-free conditions minimizes waste and enhances reaction rates. For example, grinding 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide (1 mmol) with substituted aldehydes (1 mmol) at 25°C achieves >80% conversion . Monitor via TLC and scale using ball-milling for larger batches.
Q. What strategies resolve contradictions between computational and experimental reactivity data?
Methodological Answer:
Q. How to design environmental fate studies for ecological risk assessment?
Methodological Answer: Adopt a tiered approach:
Q. What advanced techniques elucidate structure-activity relationships (SAR)?
Methodological Answer:
Q. How to optimize multi-step synthesis for industrial-academic collaboration?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
